Cas no 1361539-08-3 (3,5-Bis(2,4,6-trichlorophenyl)-2-hydroxypyridine)

3,5-Bis(2,4,6-trichlorophenyl)-2-hydroxypyridine Chemical and Physical Properties
Names and Identifiers
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- 3,5-Bis(2,4,6-trichlorophenyl)-2-hydroxypyridine
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- Inchi: 1S/C17H7Cl6NO/c18-8-2-11(20)15(12(21)3-8)7-1-10(17(25)24-6-7)16-13(22)4-9(19)5-14(16)23/h1-6H,(H,24,25)
- InChI Key: HZSUQNVFNJWUPG-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1C1C(NC=C(C2C(=CC(=CC=2Cl)Cl)Cl)C=1)=O)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 25
- Rotatable Bond Count: 2
- Complexity: 570
- XLogP3: 6.8
- Topological Polar Surface Area: 29.1
3,5-Bis(2,4,6-trichlorophenyl)-2-hydroxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A024001990-250mg |
3,5-Bis(2,4,6-trichlorophenyl)-2-hydroxypyridine |
1361539-08-3 | 97% | 250mg |
734.40 USD | 2021-06-09 | |
Alichem | A024001990-500mg |
3,5-Bis(2,4,6-trichlorophenyl)-2-hydroxypyridine |
1361539-08-3 | 97% | 500mg |
931.00 USD | 2021-06-09 | |
Alichem | A024001990-1g |
3,5-Bis(2,4,6-trichlorophenyl)-2-hydroxypyridine |
1361539-08-3 | 97% | 1g |
1,848.00 USD | 2021-06-09 |
3,5-Bis(2,4,6-trichlorophenyl)-2-hydroxypyridine Related Literature
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Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
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Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
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Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
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Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
Additional information on 3,5-Bis(2,4,6-trichlorophenyl)-2-hydroxypyridine
3,5-Bis(2,4,6-Trichlorophenyl)-2-Hydroxypyridine: A Comprehensive Overview
3,5-Bis(2,4,6-Trichlorophenyl)-2-Hydroxypyridine (CAS No. 1361539-08-3) is a highly specialized organic compound with a unique molecular structure that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its pyridine ring substituted with two trichlorophenyl groups at the 3 and 5 positions and a hydroxyl group at the 2 position. The combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a subject of interest for both academic research and industrial applications.
The synthesis of 3,5-Bis(2,4,6-Trichlorophenyl)-2-Hydroxypyridine involves advanced organic synthesis techniques, often leveraging multi-step reactions to achieve the desired substitution pattern on the pyridine ring. Recent studies have focused on optimizing the synthesis process to enhance yield and purity while minimizing environmental impact. For instance, researchers have explored the use of microwave-assisted synthesis and catalytic systems to streamline the production of this compound.
One of the most notable aspects of 3,5-Bis(2,4,6-Trichlorophenyl)-2-Hydroxypyridine is its electronic properties. The trichlorophenyl groups are strong electron-withdrawing substituents that significantly influence the electronic structure of the pyridine ring. This makes the compound a promising candidate for applications in optoelectronics and as a precursor for advanced materials such as conductive polymers and metal-organic frameworks (MOFs). Recent research has demonstrated its potential as an effective ligand in coordination chemistry due to its ability to form stable complexes with transition metals.
In terms of physical properties, 3,5-Bis(2,4,6-Trichlorophenyl)-2-Hydroxypyridine exhibits high thermal stability and solubility in polar solvents. These characteristics make it suitable for use in high-temperature applications and as a component in formulations requiring precise solubility profiles. Furthermore, its hydroxyl group introduces hydrogen bonding capabilities, which can be exploited in designing materials with tailored adhesive or cohesive properties.
Recent advancements in computational chemistry have enabled detailed studies of the molecular interactions within 3,5-Bis(2,4,6-Trichlorophenyl)-2-Hydroxypyridine. These studies have provided insights into its electronic structure and reactivity under various conditions. For example, density functional theory (DFT) calculations have revealed that the compound exhibits significant conjugation across its aromatic systems, enhancing its stability and reactivity in certain chemical transformations.
The application potential of 3,5-Bis(2,4,6-Trichlorophenyl)-2-Hydroxypyridine extends to several domains beyond traditional chemistry. In materials science, it has been explored as a building block for constructing advanced materials with tailored optical and electronic properties. In pharmacology, researchers are investigating its potential as a lead compound for drug development due to its unique structural features that may offer bioactivity against specific targets.
In conclusion,3 ,5 -Bis ( 2 ,4 ,6 -Trichlorophenyl ) - 2 -Hydroxy pyridine ( CAS No . 1361539 -08 -3 ) stands out as a versatile compound with multifaceted applications across various scientific disciplines . Its distinctive molecular architecture , combined with cutting-edge research findings , underscores its importance as both a fundamental chemical entity and a valuable tool for innovation in modern science .
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